Methyl 2-(chlorosulfonyl)-6-(trifluoromethyl)isonicotinate
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Overview
Description
Methyl 2-(chlorosulfonyl)-6-(trifluoromethyl)isonicotinate is a chemical compound known for its unique structural properties and reactivity. It contains a trifluoromethyl group, a chlorosulfonyl group, and an isonicotinate moiety, making it a valuable compound in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of methyl 2-(trifluoromethyl)isonicotinate with chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(chlorosulfonyl)-6-(trifluoromethyl)isonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state.
Addition Reactions: The trifluoromethyl group can engage in addition reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and alcohols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorosulfonyl group.
Scientific Research Applications
Methyl 2-(chlorosulfonyl)-6-(trifluoromethyl)isonicotinate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(chlorosulfonyl)-6-(trifluoromethyl)isonicotinate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and stability, while the chlorosulfonyl group can participate in covalent bonding with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(trifluoromethyl)isonicotinate: Lacks the chlorosulfonyl group but shares the trifluoromethyl and isonicotinate moieties.
Methyl 2-(chlorosulfonyl)isonicotinate: Similar structure but without the trifluoromethyl group.
Uniqueness
Methyl 2-(chlorosulfonyl)-6-(trifluoromethyl)isonicotinate is unique due to the presence of both the trifluoromethyl and chlorosulfonyl groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C8H5ClF3NO4S |
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Molecular Weight |
303.64 g/mol |
IUPAC Name |
methyl 2-chlorosulfonyl-6-(trifluoromethyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C8H5ClF3NO4S/c1-17-7(14)4-2-5(8(10,11)12)13-6(3-4)18(9,15)16/h2-3H,1H3 |
InChI Key |
KEVOLLXBSQKTGP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1)S(=O)(=O)Cl)C(F)(F)F |
Origin of Product |
United States |
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